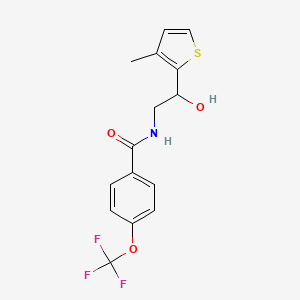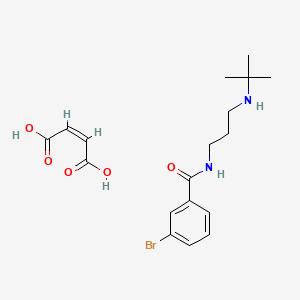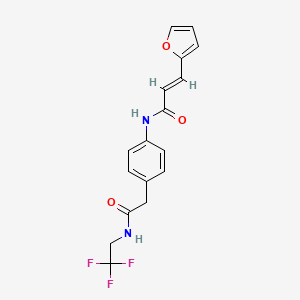![molecular formula C14H15F2NO3 B2774968 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 899023-10-0](/img/structure/B2774968.png)
2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid” is an organic compound with the molecular formula C14H15F2NO3 . It has a molecular weight of 283.27 . The IUPAC name for this compound is 2-[(2,5-difluoroanilino)carbonyl]cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15F2NO3/c15-8-5-6-12 (11 (16)7-8)17-13 (18)9-3-1-2-4-10 (9)14 (19)20/h5-7,9-10H,1-4H2, (H,17,18) (H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
Environmental Exposure and Biomarker Development
The research on similar cyclohexane derivatives, like 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), has shown its utility in understanding environmental exposure. Studies have identified oxidative metabolites of DINCH in urine as potential biomarkers for exposure assessment, even at environmental levels. This suggests that derivatives of cyclohexane carboxylic acids could be similarly investigated for their role in environmental health studies (Silva et al., 2013).
Analytical Chemistry Applications
In analytical chemistry, cyclohexane derivatives have been utilized in the development of methods for the determination of pyrethroid metabolites in human urine. This involves the use of solid-phase extraction followed by gas chromatography-tandem mass spectrometry, indicating the potential for 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid in enhancing detection and quantification techniques for various compounds (Arrebola et al., 1999).
Material Science and Polymer Chemistry
The study of new generation plasticizers, such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), has provided insights into improving the flexibility of polymers like PVC while reducing toxic effects. This research underscores the potential application of cyclohexane carboxylic acid derivatives in the development of safer, more environmentally friendly plasticizers and polymers (Dziwiński et al., 2017).
Supramolecular Chemistry
Cyclohexane carboxylic acid derivatives have also played a role in supramolecular chemistry. For example, cyclohexane-1,3cis,5cis-tricarboxylic acid has been used to create various supramolecular acid motifs through co-crystallization with organic bases. This highlights the utility of such compounds in designing materials with specific structural and functional properties (Shan et al., 2003).
Catalysis and Synthesis
Research into vanadium-catalyzed carboxylation of linear and cyclic alkanes, including cyclohexane, to carboxylic acids under mild conditions, opens up possibilities for cyclohexane carboxylic acid derivatives in catalysis and synthetic chemistry. Such studies could guide the development of novel catalysts and synthetic pathways for producing valuable chemical compounds (Reis et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c15-8-5-6-11(16)12(7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQZCPAQRNUFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2774885.png)
![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2774888.png)
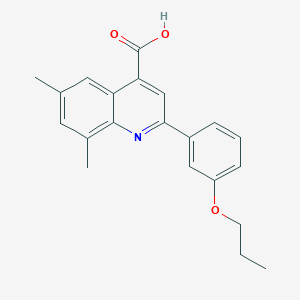
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2774891.png)
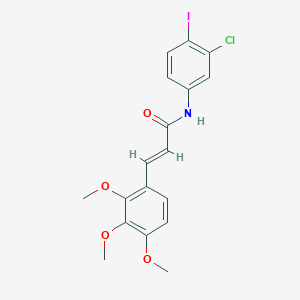


![Ethyl 5-[(2,5-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2774901.png)
![1-[(4-cyclohexaneamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2774902.png)
